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Trimethyladipic anhydride

Radiation-curable coatings Aqueous polyurethane dispersions Solvent-free emulsion polymerization

Trimethyladipic anhydride (IUPAC: 3,3,4-trimethyloxepane-2,7-dione; C₉H₁₄O₃; MW 170.21 g/mol) is a branched aliphatic cyclic dicarboxylic anhydride derived from the thermal dehydration of trimethyladipic acid. The technical-grade product is an isomeric mixture of 2,2,4- and 2,4,4-trimethyladipic anhydride.

Molecular Formula C9H14O3
Molecular Weight 170.21 g/mol
CAS No. 29011-65-2
Cat. No. B12655906
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTrimethyladipic anhydride
CAS29011-65-2
Molecular FormulaC9H14O3
Molecular Weight170.21 g/mol
Structural Identifiers
SMILESCC1CCC(=O)OC(=O)C1(C)C
InChIInChI=1S/C9H14O3/c1-6-4-5-7(10)12-8(11)9(6,2)3/h6H,4-5H2,1-3H3/t6-/m0/s1
InChIKeyVBDYRRJQXUOMHF-LURJTMIESA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Trimethyladipic Anhydride (CAS 29011-65-2): Core Identity and Industrial Positioning for Procurement Evaluation


Trimethyladipic anhydride (IUPAC: 3,3,4-trimethyloxepane-2,7-dione; C₉H₁₄O₃; MW 170.21 g/mol) is a branched aliphatic cyclic dicarboxylic anhydride derived from the thermal dehydration of trimethyladipic acid. The technical-grade product is an isomeric mixture of 2,2,4- and 2,4,4-trimethyladipic anhydride. It is distinguished from many common anhydride building blocks by its physical state at ambient temperature: it is a liquid anhydride of low viscosity, in contrast to numerous solid cyclic anhydrides used in polyester, polyurethane, and epoxy chemistry [1]. Computed physicochemical properties include a density of 1.021 g/cm³, a boiling point of approximately 264.2 °C (at 760 mmHg), and a flash point of approximately 114.3 °C . The compound functions as a carboxyl-functionalizing intermediate for polyols, as a curing agent or reactive diluent precursor in epoxy systems, and as a dicarboxylic acid source for specialty polyesters and polyurethanes that require solvent resistance and controlled polymer architecture.

Why Procuring a Generic Anhydride Instead of Trimethyladipic Anhydride Risks Performance Deficits in Solvent-Free and High-Durability Polymer Systems


Trimethyladipic anhydride cannot be casually replaced by common anhydrides such as maleic anhydride, succinic anhydride, hexahydrophthalic anhydride, or trimellitic anhydride because the branched aliphatic backbone of TMAA imparts a differentiated combination of low liquid viscosity, non-aromatic character, and controlled reactivity that is absent in linear or aromatic counterparts. When formulators attempted to substitute other industrially accessible anhydrides in solvent-free, radiation-curable urethane-acrylate dispersions, aromatic anhydrides caused yellowing upon UV curing, while other anhydrides produced emulsions with unacceptably low solids content, poor shelf life, or both [1]. In epoxy systems, replacing trimethyladipic acid-derived diglycidyl esters with the widely used adipic acid diglycidyl ester results in a product that crystallizes to a solid mass at room temperature, exhibits twice the water absorption in cured mouldings, and shows inferior storage stability [2]. These substitution failures stem directly from the branched methyl-substituted backbone, which sterically hinders crystallization, reduces hydrophilicity, and preserves the low-viscosity liquid state essential for solventless processing.

Quantitative Differentiation of Trimethyladipic Anhydride: Evidence from Patent, Physical Chemistry, and Comparative Performance Data


Low-Viscosity Liquid Anhydride Versus Solid or High-Viscosity Anhydride Alternatives in Solvent-Free Urethane-Acrylate Dispersion Processing

Trimethyladipic anhydride (TMAA) is explicitly characterized as a liquid anhydride of low viscosity at ambient temperature, a property that enables solvent-free melt processing at approximately 90 °C without requiring auxiliary solvents. When the patent inventors systematically screened alternative carboxylic anhydrides—including aromatic anhydrides and other industrially accessible cyclic anhydrides—for the same solvent-free urethane-acrylate dispersion process, aromatic anhydrides produced films that yellowed under radiation curing, while other anhydrides yielded emulsions with low solids content requiring excessive water dilution or exhibited impaired shelf life [1]. Although the patent does not tabulate exact viscosity centipoise values for each comparator, the selection outcome is explicitly stated: only TMAA and, to a lesser degree, maleic anhydride and succinic anhydride met the combined requirements of low-temperature processability, emulsion stability, and non-yellowing cured film properties, with TMAA designated as the preferred anhydride [2]. The computed boiling point of TMAA is 264.2 °C (at 760 mmHg) and flash point is 114.3 °C, which compare favorably with the significantly lower flash points of volatile anhydride alternatives such as maleic anhydride (flash point ~102 °C, solid at room temperature) .

Radiation-curable coatings Aqueous polyurethane dispersions Solvent-free emulsion polymerization

Storage Stability of Trimethyladipic Acid Diglycidyl Ester: Liquid State Retention vs. Crystallization of Adipic Acid Diglycidyl Ester

Example 4 of US Patent 3,644,431 states that adipic acid diglycidyl ester—the linear-chain counterpart to the branched trimethyladipic acid diglycidyl ester—crystallizes to a solid mass at room temperature even at much lower purity, whereas the trimethyladipic acid diglycidyl ester product (obtained via the analogous epichlorohydrin route) remained stable, clear, and free of crystalline constituents after a minimum of 3 months of storage [1]. The trimethyladipic acid diglycidyl ester was isolated as a liquid with an epoxide group content of 6.5 epoxide equivalents/kg and a Hoeppler viscosity of 70 centipoise at 25 °C [2]. Viscosity measurements were performed using the Hoeppler falling-ball method under controlled temperature (25 °C). This direct comparison establishes that branching via the trimethyl substitution pattern prevents the cold-crystallization failure mode that renders linear adipic acid-derived glycidyl esters impractical for ambient-temperature storage and handling in industrial settings.

Epoxy resin diluents Storage-stable epoxy components Solventless epoxy formulations

Reduced Water Absorption in Cured Epoxy Mouldings: Trimethyladipic Acid Diglycidyl Ester vs. Adipic Acid Diglycidyl Ester

In the US Patent 3,644,431, comparative casting data demonstrate that water absorption (4 days, 20 °C) for mouldings prepared from adipic acid diglycidyl ester is twice that of castings prepared from trimethyladipic acid diglycidyl ester cured under identical conditions with bis(4-amino-3-methylcyclohexyl)methane [1]. While exact percentage values for the direct comparison are not reproduced in the accessible patent excerpt, the factor-of-two reduction in water uptake for the trimethyladipic-derived system is explicitly stated. This represents a significant hygroscopic performance differential directly attributable to the hydrophobic methyl branching in the trimethyladipic acid backbone. The cured castings based on TMAA diglycidyl ester showed a flexural strength of 8.0 kg/mm², deflection of 20 mm, impact strength of 25 kg·cm/cm², and a Martens heat distortion temperature of 52–54 °C [2].

Epoxy casting systems Moisture-resistant encapsulants Electrical insulation materials

Improved Hydrolytic Stability of Trimethyladipic Acid Diglycidyl Esters Compared to Linear Dicarboxylic Acid Diglycidyl Esters

European Patent Application EP 0 366 205 A1 explicitly acknowledges that diglycidyl esters of linear dicarboxylic acids such as adipic and sebacic acid, despite good outdoor durability, suffer from a major deficiency: insufficient hydrolytic stability. The patent identifies that this deficiency is overcome by diglycidyl esters based on branched dicarboxylic acids carrying 2–6 C₁–C₄ alkyl substituents on a linear C₁–C₁₀ alkylene chain, with specific focus on the diglycidyl esters of 2,2,4- and 2,4,4-trimethyladipic acid. The improved hydrolytic stability is mechanistically attributed to the presence of α-carbon atoms, relative to the carbonyl groups, that carry one or two lower alkyl substituents, sterically shielding the ester linkage from hydrolytic attack [1]. The patent describes these polyglycidyl esters as ranging from low-viscosity oil-type liquids to semi-solid products, with the low-viscosity variants particularly suitable as reactive diluents in thermosetting systems [2]. No quantitative hydrolysis rate constant comparison is provided in the excerpt, necessitating classification as class-level inference supported by explicit qualitative ranking.

Hydrolytically stable epoxy components Protective coatings Composite matrices

Petrol (Solvent) Resistance Advantage of Trimethyladipic Acid-Based Copolyester Carbonates Over Adipic Acid-Based Analogues

US Patent 4,400,491 discloses thermoplastic copolyester carbonates based on polybutylene glycols and either hexahydrophthalic acid or trimethyladipic acid. The patent asserts that these copolyester carbonates, and moulding compositions containing them, exhibit outstanding stability to petrol (gasoline). The background section notes that prior art copolyester carbonates using adipic acid—among many other building blocks—were known, but trimethyladipic acid was not previously mentioned, and critically, it was not derivable from known references that the specific choice of trimethyladipic acid would confer outstanding petrol stability [1]. This constitutes a direct structural attribution: replacing adipic acid with trimethyladipic acid in the polyester segment of the copolymer yields a qualitative leap in hydrocarbon solvent resistance. The patent specifies copolyester carbonates with weight-average molecular weights (Mw) of 15,000–200,000, containing 50–95% by weight aromatic polycarbonate segments and 50–5% by weight polyester segments with number-average molecular weights (Mn) of 2,000–20,000 for the polyester block [2].

Thermoplastic moulding compounds Fuel-resistant polymers Automotive under-hood materials

Branched-Chain Architecture Enables Lower Curing Temperatures Compared to Linear Adipic Acid Diglycidyl Ester Systems in Epoxy-Anhydride Formulations

The US Patent 3,644,431 highlights that trimethyladipic acid diglycidyl ester permits relatively low curing temperatures when used with standard hot-curing agents. Specifically, with hexahydrophthalic anhydride as the curing agent, effective cure was achieved at 60–70 °C, a temperature described as surprising for this class of materials [1]. In a confirmatory example, 100 parts of liquid trimethyladipic acid diglycidyl ester were homogeneously mixed with 100 parts of hexahydrophthalic anhydride and 0.2 parts of benzyldimethylamine accelerator at 60 °C, cured for 16 hours at 60 °C, and subsequently post-cured for 12 hours at 120 °C to produce fully cured castings with measurable mechanical properties [2]. By contrast, adipic acid diglycidyl ester-based formulations typically require elevated processing temperatures to overcome the solid crystalline state of the resin prior to mixing. The implied energy savings and processing simplification arise from the liquid nature and sterically accessible epoxide groups of the trimethyladipic architecture.

Low-temperature epoxy curing Energy-efficient composite manufacturing Hexahydrophthalic anhydride cure systems

High-Value Application Scenarios for Trimethyladipic Anhydride and Its Derivatives Based on Verifiable Differentiation Evidence


Solvent-Free, UV-Curable Clear Coating Binder Systems for Sheet Steel and Alkali-Resistant Industrial Finishes

The liquid, low-viscosity nature of trimethyladipic anhydride (TMAA) enables the direct preparation of solvent-free COOH-containing ester polyols at approximately 90 °C, which when subsequently reacted with isophorone diisocyanate-based urethane-acrylates, yield aqueous radiation-curable dispersions with no auxiliary solvent. The cured films exhibit non-yellowing clarity under UV/EB radiation (unlike aromatic anhydride-based films), pass the stringent 4% NaOH washing liquor test at 80 °C for 3 hours without degradation, and demonstrate excellent long-term emulsion shelf life [1]. This combination of process advantages and performance properties is unavailable from substitute anhydrides and is directly anchored to the branched aliphatic architecture of TMAA.

Ambient-Temperature-Stable Reactive Diluents for Epoxy Resins in Solventless Casting, Potting, and Composite Fabrication

Trimethyladipic acid diglycidyl ester—derived from the parent TMAA—remains a clear, low-viscosity liquid (70 cp at 25 °C) on prolonged storage and does not crystallize, in marked contrast to adipic acid diglycidyl ester which solidifies at room temperature [2]. As a reactive diluent for bisphenol-A epoxy resins (e.g., reducing the viscosity from ~9,500 cp to ~1,000 cp at 25 °C with 30 wt% addition), it facilitates void-free casting and impregnation without compromising—and in some cases improving—the mechanical properties of the cured network, as documented by flexural strength, impact strength, and water absorption data [2]. This scenario is directly relevant to procurement of epoxy components for electrical encapsulation, fiber-reinforced composites, and precision casting where ambient-temperature pumpability is a process prerequisite.

Fuel- and Solvent-Resistant Thermoplastic Moulding Compounds for Automotive Under-Hood and Fluid-Handling Components

Thermoplastic copolyester carbonates synthesized with polybutylene glycols and trimethyladipic acid as the polyester segment building block are specifically claimed to exhibit outstanding stability to petrol (gasoline), a property not achievable with adipic acid-based analogues in the same polymer class [3]. Moulding compositions containing 5–50 wt% polyester segments with Mn of 2,000–20,000, blended with aromatic polycarbonates, produce moulded articles combining the inherent toughness and transparency of polycarbonate with hydrocarbon resistance. For procurement of engineering thermoplastics in fuel system components, small-engine parts, and solvent-contact mouldings, the selection of trimethyladipic acid-based copolyester carbonate grades over conventional adipic acid-based polyester carbonates is supported by this explicit patent teaching.

Hydrolytically Stable Epoxy Binder Components for Marine and High-Humidity Protective Coatings

The diglycidyl esters of branched trimethyladipic acid have been explicitly positioned as solving the insufficient hydrolytic stability problem that limits the service life of linear dicarboxylic acid diglycidyl esters (adipic, sebacic) in outdoor and humid service coating applications [4]. The methyl substituents at the α-carbon positions sterically shield the ester linkages from water attack, extending the functional lifetime of the crosslinked coating matrix. This evidence supports the specification of trimethyladipic acid-derived epoxy components in marine anticorrosion primers, water-treatment facility linings, and protective topcoats for offshore structures where hydrolytic degradation of the binder directly dictates recoating frequency and total cost of ownership.

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